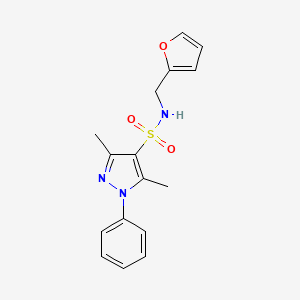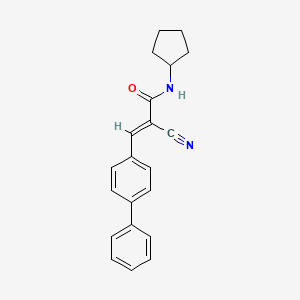
N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide
Overview
Description
N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide (abbreviated as AFA) is a chemical compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. AFA is a member of the acrylamide family, which is known for its diverse biological activities and pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been shown to inhibit the activation of MAPK and PI3K/Akt signaling pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration range and experimental conditions when working with N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide. One area of interest is the development of novel N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide and its potential applications in various disease models.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide is a promising chemical compound with potential applications in the field of medicinal chemistry. Its diverse biological activities and pharmacological properties make it an attractive target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide have been discussed in this paper. Further research is needed to fully explore the potential of N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide in various disease models.
Scientific Research Applications
N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to have potent antiviral activity against influenza virus and herpes simplex virus.
properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-11(19)12-4-6-14(7-5-12)18-16(20)13(10-17)9-15-3-2-8-21-15/h2-9H,1H3,(H,18,20)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDJCSZICVCDOG-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-methyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4279895.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4279898.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4279913.png)
![5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine](/img/structure/B4279922.png)
![1,3-dimethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4279927.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B4279929.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-chloro-3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4279947.png)
![4-isopropyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4279949.png)
![5-acetyl-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2,4-trimethyl-1H-pyrrole-3-carboxamide](/img/structure/B4279964.png)

![2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4279978.png)

